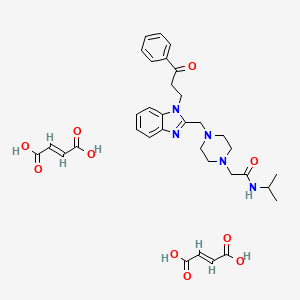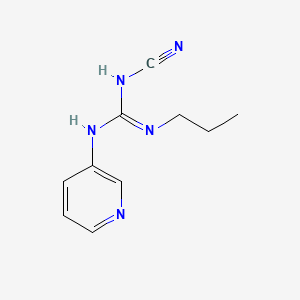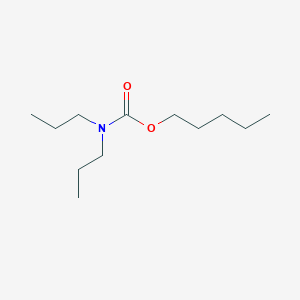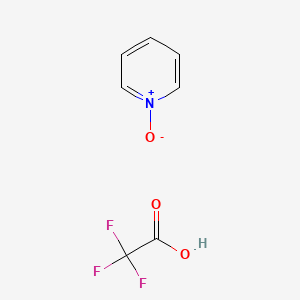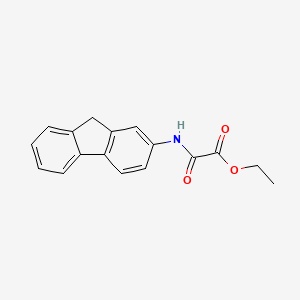
Oxamic acid, N-(2-fluorenyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is a chemical compound with the molecular formula C17H15NO3. It is derived from oxamic acid and fluorenyl groups, and it is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Oxamic acid, N-(2-fluorenyl)-, ethyl ester typically involves the esterification of oxamic acid with an ethyl group, followed by the introduction of the fluorenyl group. One common method involves the reaction of ethyl oxalyl chloride with 2-aminofluorene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxamic acid, N-(2-fluorenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, reduced fluorenyl compounds, and various substituted esters.
Wissenschaftliche Forschungsanwendungen
Oxamic acid, N-(2-fluorenyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Oxamic acid, N-(2-fluorenyl)-, ethyl ester exerts its effects involves its interaction with various molecular targets. The fluorenyl group can intercalate with DNA, affecting its structure and function. Additionally, the compound can undergo metabolic transformations that produce reactive intermediates, which can interact with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Acetylaminofluorene: A carcinogenic derivative of fluorene used in cancer research.
Fluorenone: An oxidized form of fluorene used in organic synthesis.
Fluorenyl benzoates: Compounds that undergo C-H bond oxidation through proton-coupled electron transfer.
Uniqueness
Oxamic acid, N-(2-fluorenyl)-, ethyl ester is unique due to its combination of the oxamic acid and fluorenyl groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
60550-98-3 |
|---|---|
Molekularformel |
C17H15NO3 |
Molekulargewicht |
281.30 g/mol |
IUPAC-Name |
ethyl 2-(9H-fluoren-2-ylamino)-2-oxoacetate |
InChI |
InChI=1S/C17H15NO3/c1-2-21-17(20)16(19)18-13-7-8-15-12(10-13)9-11-5-3-4-6-14(11)15/h3-8,10H,2,9H2,1H3,(H,18,19) |
InChI-Schlüssel |
IISVDDAVKLKCLI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



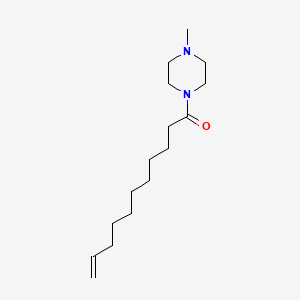
![(3Z)-3-[(4-Chlorophenyl)imino]-N-phenyl-3H-1,2,4-dithiazol-5-amine](/img/structure/B14619912.png)

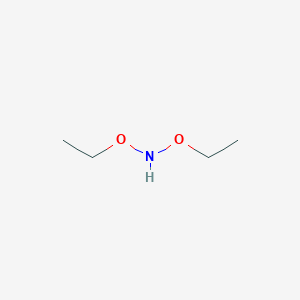
![N-[(Benzyloxy)carbonyl]-L-leucyl-N-methyl-L-phenylalaninamide](/img/structure/B14619932.png)
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
